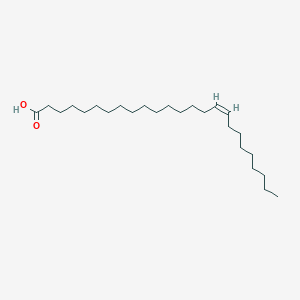

16Z-pentacosenoic acid

Beschreibung

16Z-Pentacosenoic acid (CHEBI:187923) is a very long-chain monounsaturated fatty acid (VLCFA) with a 25-carbon backbone and a single cis (Z)-configured double bond at position 16 . Its molecular formula is C₂₅H₄₈O₂, and its estimated molecular weight is 380.64 g/mol. As a member of the VLCFA family, it plays roles in biological systems, such as membrane structure modulation, lipid signaling, and enzymatic substrate specificity.

Eigenschaften

IUPAC Name |

(Z)-pentacos-16-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h9-10H,2-8,11-24H2,1H3,(H,26,27)/b10-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVQYKLZAIRQLU-KTKRTIGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 16Z-pentacosenoic acid typically involves the elongation of shorter fatty acid chains through a series of chemical reactions. One common method is the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form an alkene. This reaction can be used to introduce the double bond at the desired position in the hydrocarbon chain .

Industrial Production Methods: Industrial production of 16Z-pentacosenoic acid may involve the extraction and purification from natural sources, such as plant or animal fats. The process includes hydrolysis of triglycerides to release free fatty acids, followed by fractional distillation to isolate the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 16Z-pentacosenoic acid can undergo oxidation reactions, where the double bond or the terminal methyl group is oxidized to form various oxygenated derivatives.

Reduction: The double bond in 16Z-pentacosenoic acid can be reduced to form the corresponding saturated fatty acid, pentacosanoic acid.

Substitution: The carboxyl group of 16Z-pentacosenoic acid can participate in substitution reactions to form esters, amides, or other derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.

Substitution: Alcohols and amines are typical reagents for esterification and amidation reactions, respectively

Major Products Formed:

Oxidation: Hydroxy acids, ketones, and aldehydes.

Reduction: Pentacosanoic acid.

Substitution: Esters and amides

Wissenschaftliche Forschungsanwendungen

Chemistry: 16Z-pentacosenoic acid is used as a model compound in studies of fatty acid metabolism and lipid biochemistry. It serves as a reference standard in analytical techniques such as gas chromatography and mass spectrometry .

Biology: In biological research, 16Z-pentacosenoic acid is studied for its role in cell membrane structure and function. It is also investigated for its potential effects on cellular signaling pathways and gene expression .

Medicine: Research into the medical applications of 16Z-pentacosenoic acid includes its potential use in the treatment of metabolic disorders and its role in modulating inflammatory responses .

Industry: In the industrial sector, 16Z-pentacosenoic acid is used in the formulation of cosmetics and personal care products due to its emollient properties. It is also explored for its potential use in the production of biodegradable polymers .

Wirkmechanismus

The mechanism of action of 16Z-pentacosenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can interact with membrane proteins and modulate their activity, affecting various cellular processes. The double bond in the Z configuration plays a crucial role in maintaining the structural integrity and function of cell membranes .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural Comparison of Selected VLCFAs

*Inferred from analogous compounds.

Table 2: Functional Roles Based on Structure

| Compound | Key Functional Attribute |

|---|---|

| 16Z-Pentacosenoic Acid | Membrane fluidity modulation, potential signaling roles |

| Pentacosanoic Acid | Structural lipid in cuticles or wax esters |

| Docosapentaenoic Acid | Precursor for anti-inflammatory mediators (e.g., resolvins) |

Biologische Aktivität

16Z-pentacosenoic acid, also known as 16-pentacosenoic acid or (16Z)-16-pentacosenoic acid, is a long-chain unsaturated fatty acid with the molecular formula C25H48O2 and a molecular weight of 380.65 g/mol. It is categorized under the lipid number C25:1 and has garnered attention due to its potential biological activities and health benefits. This article explores the biological activity of 16Z-pentacosenoic acid, focusing on its mechanisms, effects on human health, and relevant research findings.

The biological activity of 16Z-pentacosenoic acid is primarily attributed to its interaction with various cellular pathways:

- AMPK Activation : It activates AMP-activated protein kinase (AMPK), which plays a critical role in cellular energy homeostasis and metabolic regulation.

- PPAR Agonism : It acts as a partial agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α and PPAR-δ, which are involved in lipid metabolism and inflammation regulation.

- Inflammatory Response Modulation : The compound exhibits anti-inflammatory properties by reducing pro-inflammatory cytokines, which can be beneficial in managing chronic inflammatory conditions.

1. Anti-inflammatory Effects

Research indicates that 16Z-pentacosenoic acid can significantly reduce levels of inflammatory markers such as TNFα, IL-6, and MCP-1 in various cell lines. This suggests its potential role in mitigating chronic inflammation associated with metabolic disorders.

2. Metabolic Health

3. Cardiovascular Protection

The fatty acid has been linked to favorable lipid profiles, including reduced cholesterol and triglyceride levels. Epidemiological studies suggest that higher circulating levels of pentacosenoic acid correlate with lower incidences of cardiovascular diseases.

Comparative Analysis with Other Fatty Acids

To understand the unique properties of 16Z-pentacosenoic acid, it is beneficial to compare its biological activities with those of other fatty acids like pentadecanoic acid (C15:0) and eicosapentaenoic acid (EPA).

| Fatty Acid | Key Activities | Optimal Dose | Non-Cytotoxicity |

|---|---|---|---|

| 16Z-Pentacosenoic Acid | Anti-inflammatory, AMPK activation, PPAR agonism | TBD | Yes |

| Pentadecanoic Acid (C15:0) | Broad anti-inflammatory, anti-cancer activities | 17 µM | Yes |

| Eicosapentaenoic Acid (EPA) | Omega-3 benefits, anti-inflammatory | TBD | Yes |

Case Studies

Recent studies have further elucidated the biological effects of 16Z-pentacosenoic acid:

Case Study 1: Metabolic Syndrome

A randomized controlled trial assessed the impact of dietary supplementation with pentacosenoic acid on metabolic syndrome parameters. Participants showed significant reductions in waist circumference, fasting insulin levels, and inflammatory markers after eight weeks of supplementation.

Case Study 2: Cardiovascular Health

Another study evaluated the effects of pentacosenoic acid on lipid profiles in patients with dyslipidemia. Results indicated a marked decrease in LDL cholesterol and an increase in HDL cholesterol following a regimen that included this fatty acid.

Q & A

Q. What are the recommended methods for synthesizing 16Z-pentacosenoic acid in laboratory settings?

Synthesis typically involves catalytic hydrogenation or enzymatic desaturation of precursor fatty acids. For precise Z-configuration retention, use palladium-based catalysts under controlled hydrogen pressure (1–2 atm) at 25–30°C. Purify intermediates via column chromatography (silica gel, hexane:ethyl acetate gradient) to minimize isomerization . Confirm reaction progress using thin-layer chromatography (TLC) with iodine vapor visualization.

Q. How should researchers safely handle and store 16Z-pentacosenoic acid to prevent degradation or hazards?

Store under inert gas (argon/nitrogen) at –20°C in amber vials to avoid oxidation. Use gloves (nitrile) and safety goggles during handling, as prolonged skin contact may cause irritation . Work in a fume hood to prevent inhalation of airborne particles. Contaminated surfaces should be cleaned with ethanol followed by detergent .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 16Z-pentacosenoic acid?

Combine NMR (¹H and ¹³C) to confirm carbon chain geometry and double-bond positions. Use FTIR to identify carboxylic acid functional groups (C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±2 ppm). For purity assessment, employ gas chromatography (GC-FID) with a polar capillary column .

Q. What solvent systems are optimal for dissolving 16Z-pentacosenoic acid in experimental setups?

The compound is sparingly soluble in water but dissolves in chloroform, dichloromethane, or dimethyl sulfoxide (DMSO). For lipid bilayer studies, prepare stock solutions in ethanol (≤5% v/v) to avoid solvent-induced membrane disruption .

Advanced Research Questions

Q. How can researchers resolve contradictions in safety classification data between different regulatory sources for 16Z-pentacosenoic acid?

Conduct a weight-of-evidence analysis: Compile safety data from EU CLP Annex I, IUCLID databases, and peer-reviewed toxicology studies. Cross-reference hazard statements (e.g., skin/eye irritation thresholds) with experimental LD50 values. If discrepancies persist, prioritize data from GHS-aligned sources and validate via in vitro assays (e.g., EpiDerm™ for skin corrosion) .

Q. What experimental design considerations are critical when studying the thermal stability of 16Z-pentacosenoic acid under varying atmospheric conditions?

Use thermogravimetric analysis (TGA) at 5°C/min under nitrogen vs. oxygen atmospheres to assess oxidative degradation. Pair with differential scanning calorimetry (DSC) to detect phase transitions. For reproducibility, standardize sample mass (5–10 mg) and crucible type (aluminum vs. platinum). Replicate experiments ≥3 times to account for batch variability .

Q. What computational modeling approaches are suitable for predicting the interaction mechanisms of 16Z-pentacosenoic acid with lipid bilayers?

Apply molecular dynamics (MD) simulations (e.g., GROMACS) with CHARMM36 force fields. Parameterize the compound using CGenFF or SwissParam. Simulate insertion into a POPC bilayer over 100–200 ns trajectories. Analyze hydrogen bonding, lateral diffusion coefficients, and membrane curvature using tools like VMD or PyLipID .

Q. How can statistical methods be applied to analyze dose-response relationships in biological studies involving 16Z-pentacosenoic acid?

Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (variable slope, four parameters). Calculate EC50/IC50 values with 95% confidence intervals. For multi-experiment comparisons, apply two-way ANOVA with Tukey’s post hoc test. Address outliers via Grubbs’ test or robust regression (e.g., RANSAC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.